N'-(4-ethoxyphenyl)-N-[(4-methoxyphenyl)methyl]oxamide
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Overview
Description
N’-(4-ethoxyphenyl)-N-[(4-methoxyphenyl)methyl]oxamide is an organic compound that belongs to the class of oxamides Oxamides are known for their diverse applications in various fields, including medicinal chemistry, material science, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-ethoxyphenyl)-N-[(4-methoxyphenyl)methyl]oxamide typically involves the reaction of 4-ethoxyaniline with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, forming the desired oxamide compound. The reaction conditions often include:
- Solvent: Ethanol or methanol
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production of N’-(4-ethoxyphenyl)-N-[(4-methoxyphenyl)methyl]oxamide may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
N’-(4-ethoxyphenyl)-N-[(4-methoxyphenyl)methyl]oxamide can undergo various chemical reactions, including:
Oxidation: The ethoxy and methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxamide group can be reduced to form amines.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.
Major Products Formed
Oxidation: 4-ethoxybenzoic acid, 4-methoxybenzoic acid
Reduction: 4-ethoxyaniline, 4-methoxyaniline
Substitution: Brominated or nitrated derivatives of the phenyl rings
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(4-ethoxyphenyl)-N-[(4-methoxyphenyl)methyl]oxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of ethoxy and methoxy groups can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- N’-(4-ethoxyphenyl)-N-[(4-hydroxyphenyl)methyl]oxamide
- N’-(4-methoxyphenyl)-N-[(4-ethoxyphenyl)methyl]oxamide
- N’-(4-ethoxyphenyl)-N-[(4-methylphenyl)methyl]oxamide
Uniqueness
N’-(4-ethoxyphenyl)-N-[(4-methoxyphenyl)methyl]oxamide is unique due to the presence of both ethoxy and methoxy groups on the phenyl rings. This combination of functional groups can impart distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N'-(4-ethoxyphenyl)-N-[(4-methoxyphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-3-24-16-10-6-14(7-11-16)20-18(22)17(21)19-12-13-4-8-15(23-2)9-5-13/h4-11H,3,12H2,1-2H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYJSYTXRSJICN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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